3,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one
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Overview
Description
3,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one is an organic compound with a unique structure characterized by a cyclohexa-2,4-dien-1-one ring substituted with two methyl groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one typically involves the nitration of 3,6-dimethylcyclohexa-2,4-dien-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro ketones.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexa-2,4-dien-1-one derivatives.
Scientific Research Applications
3,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-3,5-dinitrocyclohexa-2,5-diene-1-one
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
Uniqueness
3,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
77815-16-8 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3,6-dimethyl-6-nitrocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H9NO3/c1-6-3-4-8(2,9(11)12)7(10)5-6/h3-5H,1-2H3 |
InChI Key |
IFVNETJJNIFKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C=C1)(C)[N+](=O)[O-] |
Origin of Product |
United States |
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